![molecular formula C16H13ClFN5O B6481059 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 897615-43-9](/img/structure/B6481059.png)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring and two phenyl rings, one of which is fluorinated . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Attached to this ring is a methyl group linked to a chlorophenyl group. The compound also contains a fluorophenyl group attached to an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Quantum Computing and Quantum Information Processing
Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. F2070-1071 could play a role in quantum algorithms due to its unique molecular structure. Researchers are exploring its potential as a qubit (quantum bit) or as part of quantum gates. The International Year of Quantum Science and Technology, declared by the United Nations, emphasizes the importance of quantum research and its impact on technology .
Future Directions
Mechanism of Action
Target of Action
F2070-1071, also known as EI-1071, is a selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R) kinase . CSF-1R, also known as cFMS, is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages .
Mode of Action
EI-1071 inhibits CSF-1R signaling, thereby regulating the function and survival of tumor-associated macrophages (TAMs) . TAMs, particularly those with an M2 phenotype, contribute to tumor progression by promoting angiogenesis, metastasis, and immunosuppression . By inhibiting CSF-1R, EI-1071 can potentially halt cancer progression .
Biochemical Pathways
The primary biochemical pathway affected by EI-1071 is the CSF-1/CSF-1R signaling pathway. This pathway is crucial for the survival and maintenance of M2 TAMs . By inhibiting CSF-1R, EI-1071 disrupts this pathway, leading to a decrease in the survival and function of M2 TAMs .
Pharmacokinetics
EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high Caco-2 permeability and stability in hepatocytes, indicating good oral bioavailability . .
Result of Action
The inhibition of CSF-1R by EI-1071 leads to a reduction in TAM infiltration in tumor models . This can potentially halt tumor progression and enhance the efficacy of other anti-tumor treatments . For instance, when administered with an anti-PD-1 antibody, EI-1071 showed enhanced anti-tumor activity in vivo .
Action Environment
The action of EI-1071 can be influenced by various environmental factors within the tumor microenvironment. For example, the presence of other immune cells, the expression levels of CSF-1R on TAMs, and the overall immunosuppressive state of the tumor microenvironment can all impact the efficacy of EI-1071
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-12-3-7-14(8-4-12)23-15(20-21-22-23)10-19-16(24)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLMTKECOIXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.